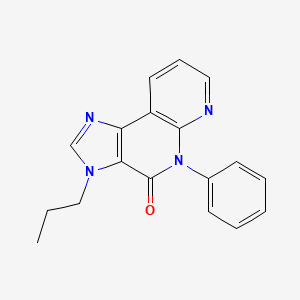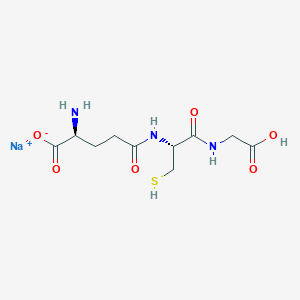
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2S,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trachelanthic acid is a necic acid component of pyrrolizidine alkaloids, which are naturally occurring compounds found in various plant species. These alkaloids are known for their toxicological properties and are often studied for their potential medicinal applications. Trachelanthic acid is structurally similar to other necic acids like viridifloric acid and echimidinic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trachelanthic acid involves several steps. One common method includes the diastereoselective reduction of a side-chain keto group in a precursor compound, such as (2S,5R)-5-acetyl-2-(t-butyl)-5-isopropyl-1,3-dioxolan-4-one. This reduction can be achieved using reagents like diisobutylaluminum hydride (i-Bu2AlH) in ether, leading to the formation of intermediates that can be hydrolyzed to yield trachelanthic acid .
Industrial Production Methods: While specific industrial production methods for trachelanthic acid are not well-documented, the synthesis typically follows similar organic chemistry principles used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions and yields.
Analyse Des Réactions Chimiques
Types of Reactions: Trachelanthic acid undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert alcohol groups back to ketones or aldehydes.
Substitution: Nucleophilic substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Reduction: Diisobutylaluminum hydride (i-Bu2AlH), lithium tri-sec-butylborohydride (LiBH(s-Bu)3)
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Substitution: Strong nucleophiles such as sodium hydride (NaH) or organolithium reagents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of keto groups typically yields alcohols, while oxidation can produce ketones or aldehydes.
Applications De Recherche Scientifique
Trachelanthic acid is primarily studied in the context of pyrrolizidine alkaloids, which have significant biological and toxicological properties. These compounds are investigated for their potential medicinal applications, including their use as anti-cancer agents and their role in plant defense mechanisms . Additionally, trachelanthic acid and its derivatives are used in the synthesis of other complex organic molecules, making them valuable in organic chemistry research .
Mécanisme D'action
Trachelanthic acid is structurally similar to other necic acids such as viridifloric acid and echimidinic acid . These compounds share common features, including their role as components of pyrrolizidine alkaloids. trachelanthic acid is unique in its specific stereochemistry and the particular alkaloids it forms. For example, viridifloric acid and echimidinic acid differ in their side-chain structures and the specific alkaloids they produce .
Comparaison Avec Des Composés Similaires
- Viridifloric acid
- Echimidinic acid
- Retronecine
- Indicine
- Intermedine
Propriétés
Numéro CAS |
23944-48-1 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7+/m1/s1 |
Clé InChI |
KXEISHUBUXWXGY-VDTYLAMSSA-N |
SMILES isomérique |
C[C@H]([C@@](C(C)C)(C(=O)O)O)O |
SMILES canonique |
CC(C)C(C(C)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)









![1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12733173.png)
